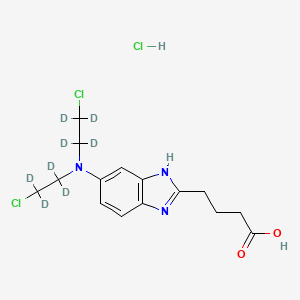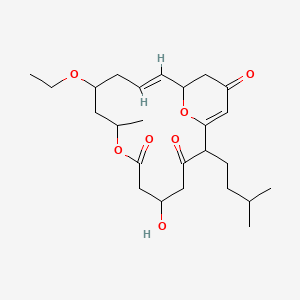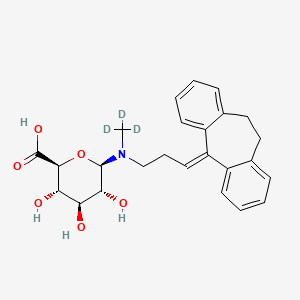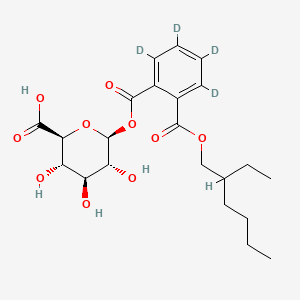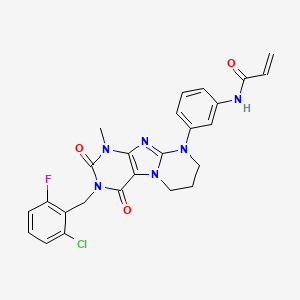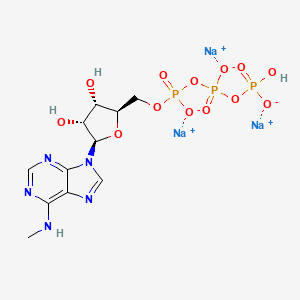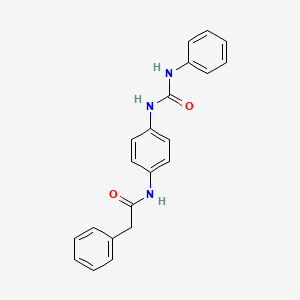
Vegfr-2-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2-IN-19 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential in both physiological and pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-19 typically involves the creation of quinoxaline-based derivatives. One common method includes the reaction of 3-methylquinoxaline with various substituents to achieve the desired pharmacophoric features . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the quinoxaline core structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr-2-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed
The major products formed from these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2 .
Wissenschaftliche Forschungsanwendungen
Vegfr-2-IN-19 has a wide range of scientific research applications, including:
Wirkmechanismus
Vegfr-2-IN-19 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and subsequent autophosphorylation . This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, ultimately reducing angiogenesis . Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-19 is unique due to its specific quinoxaline-based structure, which provides a distinct pharmacophoric profile compared to other VEGFR-2 inhibitors . This unique structure allows for enhanced binding affinity and selectivity towards VEGFR-2, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H19N3O2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-phenyl-N-[4-(phenylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(15-16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)24-21(26)23-17-9-5-2-6-10-17/h1-14H,15H2,(H,22,25)(H2,23,24,26) |
InChI-Schlüssel |
AAENGQYHFQWVKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



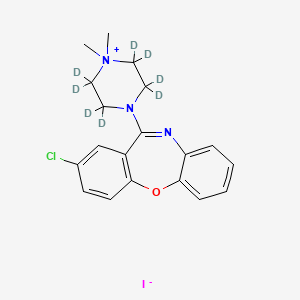
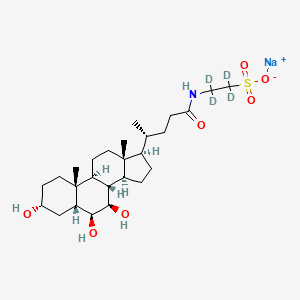
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
